molecular formula C12H15BrO2 B1589723 Ethyl 2-(4-bromophenyl)-2-methylpropanoate CAS No. 32454-36-7

Ethyl 2-(4-bromophenyl)-2-methylpropanoate

Cat. No.: B1589723
CAS No.: 32454-36-7
M. Wt: 271.15 g/mol
InChI Key: XTSCLIBGCPXCLH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-2-methylpropanoate: is an organic compound with the molecular formula C12H15BrO2. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atoms of the methyl group are substituted by a 4-bromophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromophenyl)-2-methylpropanoate can be synthesized through several methods. One common method involves the esterification of 2-(4-bromophenyl)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-bromophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Potassium permanganate in an acidic medium.

Major Products Formed:

    Substitution Reactions: Products such as 2-(4-aminophenyl)-2-methylpropanoate or 2-(4-thiophenyl)-2-methylpropanoate.

    Reduction Reactions: 2-(4-bromophenyl)-2-methylpropanol.

    Oxidation Reactions: 2-(4-bromophenyl)-2-methylpropanoic acid.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound is used in the synthesis of potential therapeutic agents for the treatment of various diseases.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)-2-methylpropanoate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. For example, in drug discovery, the compound may act as an inhibitor or activator of specific enzymes involved in disease pathways. The bromine atom in the 4-bromophenyl group can also participate in halogen bonding, which can influence the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the methyl group on the propanoate moiety.

    Ethyl 2-(4-chlorophenyl)-2-methylpropanoate: Similar structure but with a chlorine atom instead of a bromine atom.

    Methyl 2-(4-bromophenyl)-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the 4-bromophenyl group and the ethyl ester group, which can influence its reactivity and properties. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for its molecular targets. Additionally, the ethyl ester group can affect the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSCLIBGCPXCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460986
Record name ethyl 2-(4-bromophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32454-36-7
Record name ethyl 2-(4-bromophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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